molecular formula C16H13NO2S B11495980 7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11495980
M. Wt: 283.3 g/mol
InChI Key: FJYBPTSVGKHZHP-UHFFFAOYSA-N
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Description

7-[3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: is a complex organic compound featuring a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thienopyridine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Prop-2-yn-1-yloxy Group: This step involves the reaction of the thienopyridine core with 3-(prop-2-yn-1-yloxy)phenyl derivatives, often using palladium-catalyzed coupling reactions.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyridine derivatives.

    Substitution: Formation of substituted thienopyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and catalysis.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry:

  • Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 7-[3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    Propargyloxytrimethylsilane: A compound with a similar propargyloxy group but different core structure.

    3-(Prop-2-yn-1-yloxy)phenylmethanamine hydrochloride: Another compound featuring the prop-2-yn-1-yloxy group.

Uniqueness:

  • The presence of the thienopyridine core in 7-[3-(PROP-2-YN-1-YLOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE distinguishes it from other similar compounds. This core structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

7-(3-prop-2-ynoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C16H13NO2S/c1-2-7-19-12-5-3-4-11(9-12)13-10-15(18)17-14-6-8-20-16(13)14/h1,3-6,8-9,13H,7,10H2,(H,17,18)

InChI Key

FJYBPTSVGKHZHP-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2SC=C3

Origin of Product

United States

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